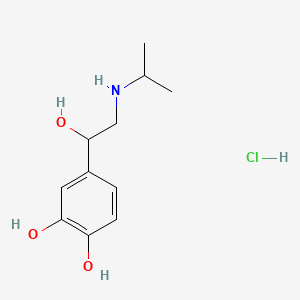

Isoprenaline hydrochloride

C11H18ClNO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H18ClNO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (NTP, 1992)

Synonyms

Canonical SMILES

Cardiology Research

Isoproterenol hydrochloride is used in cardiology research, particularly in the study of heart failure .

Application: It is used to establish a mice model of chronic heart failure.

Method: Mice are injected subcutaneously with isoproterenol in a dose gradient of 250 mg/kg, 200 mg/kg, 150 mg/kg, 100 mg/kg, and 50 mg/kg.

Cellular Biology

Isoproterenol hydrochloride is used in cellular biology, specifically in the study of cardiac hypertrophy .

In Vitro Explant Culture

Isoproterenol hydrochloride has been used in in vitro explant culture .

Biochemistry

Isoproterenol hydrochloride is used as a selective β-adrenergic agonist, which increases cytosolic cAMP .

Transcriptome Analysis

Isoproterenol hydrochloride has been used in transcriptome analysis of the heart .

Application: It is used to study the changes in gene expression in the heart under different conditions.

Pharmacology

Isoproterenol hydrochloride is used as a selective β-adrenergic agonist in pharmacological studies .

Application: It is used to study the effects of β-adrenergic stimulation on various physiological processes.

Heart Failure Research

Isoproterenol hydrochloride is used in heart failure research .

Basement Membrane Research

Isoproterenol hydrochloride has been used in the study of basement membranes of endothelial cells and cardiomyocytes .

Isoprenaline hydrochloride, chemically known as 3,4-dihydroxy-alpha-[(isopropylamino)methyl]benzyl alcohol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic receptor agonist. It is structurally related to adrenaline but exhibits a more pronounced effect on beta-adrenergic receptors, leading to significant cardiovascular and respiratory effects. The compound has a molecular formula of C₁₁H₁₈ClNO₃ and a molecular weight of approximately 247.72 g/mol .

Isoprenaline hydrochloride undergoes various chemical transformations, primarily through methylation and conjugation. The major metabolic pathway involves catechol-O-methyltransferase, which converts isoprenaline into its primary metabolite, 3-O-methylisoprenaline. This metabolite possesses weak beta-adrenergic antagonist activity . Isoprenaline is also subject to sulfation, resulting in sulfate conjugates that are excreted in urine .

The biological activity of isoprenaline hydrochloride is characterized by its action on both beta-1 and beta-2 adrenergic receptors. Activation of beta-1 receptors leads to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect). Meanwhile, beta-2 receptor activation results in the relaxation of bronchial smooth muscle, facilitating bronchodilation . The compound's pharmacological effects include:

- Increased heart rate: Enhances cardiac output.

- Bronchodilation: Relaxes bronchial smooth muscle, useful in treating bronchospasms.

- Peripheral vasodilation: Reduces vascular resistance.

Isoprenaline hydrochloride can be synthesized through various methods involving the modification of catecholamine structures. One common synthesis route is the alkylation of norepinephrine with isopropylamine, followed by subsequent reactions to form the hydrochloride salt. The process typically involves:

- Starting Material: Norepinephrine or its derivatives.

- Alkylation Reaction: Reaction with isopropylamine under controlled conditions.

- Purification: Crystallization or recrystallization to obtain pure isoprenaline hydrochloride.

Isoprenaline hydrochloride has several clinical applications, including:

- Cardiac Care: Used in the treatment of heart block and cardiac arrest.

- Respiratory Therapy: Effective for managing bronchospasm during anesthesia.

- Shock Management: Utilized in cases of hypovolemic and cardiogenic shock due to its ability to increase cardiac output.

Isoprenaline hydrochloride has notable interactions with other drugs that can enhance its effects or lead to adverse reactions. Key interactions include:

- Aminophylline and Corticosteroids: These can increase cardiotoxicity when used concurrently with isoprenaline .

- Adrenaline and Digitalis: Concurrent use may lead to severe arrhythmias due to additive cardiac stimulation .

- Monoamine Oxidase Inhibitors: These can amplify the effects of isoprenaline, necessitating caution during co-administration .

Isoprenaline hydrochloride shares structural and functional similarities with several other compounds, particularly catecholamines. Here are some comparable compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Epinephrine | N-Methyl variant | Emergency treatment for anaphylaxis | Stronger vasoconstrictor effect |

| Norepinephrine | N-Isopropyl variant | Treatment of hypotension | Primarily acts on alpha receptors |

| Dobutamine | Beta-1 selective | Heart failure | Increased contractility without significant vasodilation |

| Terbutaline | Beta-2 selective | Asthma treatment | Longer duration of action |

Isoprenaline's unique profile lies in its balanced activation of both beta receptors, making it versatile for various therapeutic applications without the pronounced vasoconstrictive effects seen with epinephrine.

Historical Synthesis Routes

The development of synthetic methodologies for isoprenaline hydrochloride spans several decades, with significant milestones marking the evolution from early experimental procedures to modern industrial processes. The first documented synthesis was reported by Corrigan and colleagues in 1949, establishing the foundational approach for subsequent methodological improvements [1] [2].

The earliest synthetic route involved the treatment of 3,4-dihydroxy-ω-chloroacetophenone with excess isopropylamine using ethanol as solvent, followed by palladium, platinum, or nickel-catalyzed hydrogenation of the resulting isopropylamino acetophenone derivative [3] [4]. This method, disclosed in United States Patent 2,308,232, achieved yields of approximately 78% but required extensive purification through salt formation and crystallization to achieve desired purity levels [4] [1].

During the 1950s and 1960s, refinements to the hydrogenation process led to improved yields ranging from 70-90% with enhanced purity profiles reaching 98-99% [1] [5]. The introduction of ion exchange resins in the 1960s marked a significant breakthrough, enabling yields of 85-95% with purities exceeding 99% [4] [6].

Contemporary Synthetic Approaches

Modern synthetic methodologies for isoprenaline hydrochloride have evolved to address the challenges of impurity formation, particularly the generation of Impurity-A during the ketone reduction step. Contemporary approaches focus on three primary areas: catalytic hydrogenation processes, ion exchange resin applications, and optimization of reaction conditions.

Catalytic Hydrogenation Processes

The catalytic hydrogenation of 3',4'-dihydroxy-2-(isopropylamino)acetophenone represents the critical step in isoprenaline hydrochloride synthesis. Multiple catalyst systems have been developed and optimized for this transformation.

Palladium-Catalyzed Systems: Palladium on carbon (10% loading) remains the most widely employed catalyst system, operating effectively at temperatures between 20-30°C under hydrogen pressures of 3-5 kg/cm² [4] [6]. The reaction is typically conducted in methanol-water solvent systems with reaction times of 2-4 hours, achieving yields of 65-75% with selectivities of 95-99% [4] [7].

Platinum-Based Catalysts: Platinum on carbon offers enhanced activity at slightly elevated temperatures (25-40°C) and broader pressure ranges (2-8 kg/cm²) [7]. These systems demonstrate yields of 70-80% with selectivities of 92-96%, though requiring longer reaction times of 3-6 hours [7].

Alternative Metal Catalysts: Nickel-based catalysts operate at higher temperatures (40-60°C) and pressures (5-10 kg/cm²) but exhibit lower selectivities (88-92%) and yields (60-70%) [7]. Rhodium complexes provide exceptional selectivity (98-99%) with yields of 80-90% under mild conditions (25-35°C, 1-3 kg/cm²) but involve higher catalyst costs [7].

Application of Ion Exchange Resins

The incorporation of ion exchange resins during the hydrogenation process represents a significant advancement in controlling impurity formation. Weakly basic anion exchange resins, particularly Amberlyst A-21, have demonstrated exceptional effectiveness in suppressing the formation of Impurity-A during the reduction step [4] [6] [8].

Resin Selection and Properties: Amberlyst A-21, a weakly basic anion exchange resin, exhibits optimal performance when employed at loadings of 1-10% by weight relative to the substrate [4] [6]. This resin provides 90-95% reduction in impurity formation while maintaining excellent recyclability and cost-effectiveness [8] [9].

Alternative resins including Amberlite IRA-900, Amberlite IRA-904, Indion 850, and Amberlyst A-26 have also been evaluated, with varying degrees of success in impurity control [4] [6] [8]. Strongly basic resins (Amberlite IRA-900, IRA-904, Amberlyst A-26) demonstrate impurity reductions of 85-92% but require higher loadings (2-10%) and exhibit reduced recyclability compared to weakly basic systems [8].

Mechanism of Action: The ion exchange resins function by selectively adsorbing ionic impurities and reaction byproducts during the hydrogenation process, effectively preventing their incorporation into the final product [8] [10]. The weakly basic nature of Amberlyst A-21 provides optimal balance between impurity removal and substrate compatibility [4] [8].

Optimization of Reaction Conditions

Contemporary synthesis relies heavily on systematic optimization of reaction parameters to achieve optimal yield, purity, and cost-effectiveness. Design of experiments approaches have been employed to identify critical process variables and their interactions [11].

Temperature Control: Optimal temperatures for the hydrogenation step range from 20-30°C, with deviations significantly affecting both yield and purity [4] [6]. Lower temperatures (15°C) result in incomplete conversion, while elevated temperatures (above 35°C) promote side reactions and impurity formation [4].

Pressure Optimization: Hydrogen pressure optimization demonstrates optimal performance at 3-5 kg/cm² for laboratory scale operations, with commercial scale processes employing 5-8 kg/cm² [4] [6]. Higher pressures improve reaction rates but may compromise selectivity.

Solvent System Selection: Alcoholic solvents, particularly methanol optionally mixed with water, provide optimal solubility and reaction kinetics [4] [6]. The solvent ratio affects both mass transfer and product isolation, with optimal ratios determined through systematic screening.

Industrial Production Techniques

Industrial scale synthesis of isoprenaline hydrochloride requires careful scale-up considerations and process modifications to maintain product quality while achieving economic viability. The transition from laboratory to commercial scale involves multiple stages with specific technical requirements [12].

Scale-Up Principles: The scale-up process follows established pharmaceutical manufacturing principles, progressing through pilot scale (1-10 kg) to commercial scale (100-1000 kg) production [12]. Critical parameters including heat transfer, mass transfer, and mixing characteristics require careful optimization at each scale [12].

Process Integration: Commercial production integrates multiple unit operations including Friedel-Crafts acylation, nucleophilic substitution, and catalytic hydrogenation in a continuous process flow [4] [6]. Quality control systems monitor each stage to ensure consistent product specifications [12].

Equipment Considerations: Industrial hydrogenation employs specialized autoclave systems capable of handling the required pressure and temperature conditions while maintaining precise control over reaction parameters [4] [6]. Catalyst recovery and resin regeneration systems enhance process economics.

Quality Control Parameters and Purity Assessment

Quality control for isoprenaline hydrochloride synthesis encompasses comprehensive analytical testing protocols aligned with International Council for Harmonisation guidelines and pharmacopeial standards [13] [14].

Analytical Methods: High-performance liquid chromatography serves as the primary analytical method for assay determination and impurity profiling [15] [16]. The method employs reverse-phase chromatography with phenomex Luna column and methanol-triethylamine buffer mobile phase, providing retention times of approximately 3.3 minutes for isoprenaline hydrochloride [15].

Specification Parameters: Commercial isoprenaline hydrochloride must meet stringent specifications including assay content of 98.5-101.5%, related substances not more than 0.5% total with individual impurities limited to 0.1%, and residual solvents compliant with ICH Q3C guidelines [13] [14] [17].

Impurity Profiling: The synthesis process generates several process-related impurities, with Impurity-A being the most significant concern due to its structural similarity to the desired product [4] [18]. Analytical methods must demonstrate adequate separation and quantification of all potential impurities [14] [17].

Validation Requirements: Analytical method validation follows ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [14] [19]. Stability-indicating capabilities ensure method suitability for degradation product detection [15].

Regulatory Compliance: Quality control procedures align with ICH Q3A(R2) impurity guidelines, establishing appropriate reporting, identification, and qualification thresholds based on maximum daily dose considerations [20] [21] [17]. Documentation requirements support regulatory submissions and commercial manufacturing authorization.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Other CAS

949-36-0

Wikipedia

Use Classification

Dates

2: Grimm FA, Blanchette A, House JS, Ferguson K, Hsieh NH, Dalaijamts C, Wright AA, Anson B, Wright FA, Chiu WA, Rusyn I. A human population-based organotypic in vitro model for cardiotoxicity screening. ALTEX. 2018 Jul 8. doi: 10.14573/altex.1805301. [Epub ahead of print] PubMed PMID: 29999168.

3: Meng Y, Du Z, Li Y, Wang L, Gao P, Gao X, Li C, Zhao M, Jiang Y, Tu P, Guo X. Integration of Metabolomics With Pharmacodynamics to Elucidate the Anti-myocardial Ischemia Effects of Combination of Notoginseng Total Saponins and Safflower Total Flavonoids. Front Pharmacol. 2018 Jun 25;9:667. doi: 10.3389/fphar.2018.00667. eCollection 2018. PubMed PMID: 29988484; PubMed Central PMCID: PMC6026671.

4: Chang SC, Ren S, Rau CD, Wang JJ. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. Methods Mol Biol. 2018;1816:207-220. doi: 10.1007/978-1-4939-8597-5_16. PubMed PMID: 29987822.

5: Sun S, Li T, Jin L, Piao ZH, Liu B, Ryu Y, Choi SY, Kim GR, Jeong JE, Wi AJ, Lee SJ, Kee HJ, Jeong MH. Dendropanax morbifera Prevents Cardiomyocyte Hypertrophy by Inhibiting the Sp1/GATA4 Pathway. Am J Chin Med. 2018 Jul 9:1-24. doi: 10.1142/S0192415X18500532. [Epub ahead of print] PubMed PMID: 29986596.

6: Kondo H, Kira S, Oniki T, Gotoh K, Fukui A, Abe I, Ikebe Y, Kawano K, Saito S, Aoki K, Okada N, Nagano Y, Akioka H, Shinohara T, Akiyoshi K, Masaki T, Teshima Y, Yufu K, Nakagawa M, Takahashi N. Interleukin-10 Treatment Attenuates Sinus Node Dysfunction Caused by Streptozotocin-induced Hyperglycemia in Mice. Cardiovasc Res. 2018 Jun 22. doi: 10.1093/cvr/cvy162. [Epub ahead of print] PubMed PMID: 29982291.

7: Chung JH, Martin BL, Canan BD, Elnakish MT, Milani-Nejad N, Saad NS, Repas SJ, Schultz JEJ, Murray JD, Slabaugh JL, Gearinger RL, Conkle J, Karaze T, Rastogi N, Chen MP, Crecelius W, Peczkowski KK, Ziolo MT, Fedorov VV, Kilic A, Whitson BA, Higgins RSD, Smith SA, Mohler PJ, Binkley PF, Janssen PML. Etiology-dependent impairment of relaxation kinetics in right ventricular end-stage failing human myocardium. J Mol Cell Cardiol. 2018 Jul 5. pii: S0022-2828(18)30399-7. doi: 10.1016/j.yjmcc.2018.07.005. [Epub ahead of print] PubMed PMID: 29981798.

8: Xiao J, Zhu T, Yin YZ, Sun B. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE(-/-) mice. Eur J Pharmacol. 2018 Jul 5. pii: S0014-2999(18)30370-4. doi: 10.1016/j.ejphar.2018.07.004. [Epub ahead of print] PubMed PMID: 29981750.

9: Bin-Jaliah I, Hussein AM, Sakr HF, Eid EA. Effects of low dose of aliskiren on isoproterenol-induced acute myocardial infarction in rats. Physiol Int. 2018 Jun 1;105(2):127-144. doi: 10.1556/2060.105.2018.2.11. PubMed PMID: 29975120.

10: Yuan YH, Zheng XM, He XH, Liu LP, Xu W, Xia XH, Luo JH, Lyu M, Zhu QL, Wang S, Wu S. [Establishment of cardiac remodeling model in FVB/N mice by intraperitoneal injection of isoproterenol]. Zhongguo Dang Dai Er Ke Za Zhi. 2018 Jun;20(6):508-513. Chinese. PubMed PMID: 29972128.

11: Brodie OT, Michowitz Y, Belhassen B. Pharmacological Therapy in Brugada Syndrome. Arrhythm Electrophysiol Rev. 2018 Jun;7(2):135-142. doi: 10.15420/aer.2018.21.2. Review. PubMed PMID: 29967687; PubMed Central PMCID: PMC6020192.

12: Val-Blasco A, Navarro-García JA, Tamayo M, Piedras MJ, Prieto P, Delgado C, Ruiz-Hurtado G, Rozas-Romero L, Gil-Fernández M, Zaragoza C, Boscá L, Fernández-Velasco M. Deficiency of NOD1 Improves the β-Adrenergic Modulation of Ca(2+) Handling in a Mouse Model of Heart Failure. Front Physiol. 2018 Jun 14;9:702. doi: 10.3389/fphys.2018.00702. eCollection 2018. PubMed PMID: 29962957; PubMed Central PMCID: PMC6010671.

13: Zhang Y, Wang Q, Wang YD, Sun B, Leng XW, Li Q, Ren LQ. Effect of rutin on cisplatin-induced damage in human mesangial cells via apoptotic pathway. Hum Exp Toxicol. 2018 Jan 1:960327118785233. doi: 10.1177/0960327118785233. [Epub ahead of print] PubMed PMID: 29962303.

14: Guo Z, Sahu BS, He R, Finan B, Cero C, Verardi R, Razzoli M, Veglia G, Di Marchi RD, Miles JM, Bartolomucci A. Clearance kinetics of the VGF-derived neuropeptide TLQP-21. Neuropeptides. 2018 Jun 19. pii: S0143-4179(18)30077-5. doi: 10.1016/j.npep.2018.06.003. [Epub ahead of print] PubMed PMID: 29958697.

15: Wu RN, Yu TY, Zhou JC, Li M, Gao HK, Zhao C, Dong RQ, Peng D, Hu ZW, Zhang XW, Wu YQ. Targeting HMGB1 ameliorates cardiac fibrosis through restoring TLR2-mediated autophagy suppression in myocardial fibroblasts. Int J Cardiol. 2018 Sep 15;267:156-162. doi: 10.1016/j.ijcard.2018.04.103. PubMed PMID: 29957254.

16: Otsubo T, Tsuchiya T, Yamaguchi T, Takahashi N. Left atrial low-voltage zone ablation of persistent atrial fibrillation in a patient with myotonic dystrophy: A case report. J Arrhythm. 2018 Apr 20;34(3):302-304. doi: 10.1002/joa3.12059. eCollection 2018 Jun. PubMed PMID: 29951149; PubMed Central PMCID: PMC6009765.

17: Matsunaga-Lee Y, Matsumoto S, Masunaga N, Takano Y. Atrial tachycardia related to local abnormal atrial activity. J Arrhythm. 2018 Apr 27;34(3):294-297. doi: 10.1002/joa3.12058. eCollection 2018 Jun. PubMed PMID: 29951147; PubMed Central PMCID: PMC6009995.

18: Park S, Ranjbarvazirj S, Lay FD, Zhao P, Miller MJ, Dhaliwal JS, Huertas-Vazquez A, Wu X, Qiao R, Soffer JM, Mikkola HKA, Lusis AJ, Ardehali R. Genetic Regulation of Fibroblast Activation and Proliferation in Cardiac Fibrosis. Circulation. 2018 Jun 27. pii: CIRCULATIONAHA.118.035420. doi: 10.1161/CIRCULATIONAHA.118.035420. [Epub ahead of print] PubMed PMID: 29950403.

19: Francis Stuart SD, Wang L, Woodard WR, Ng GA, Habecker BA, Ripplinger CM. Age-related changes in cardiac electrophysiology and calcium handling in response to sympathetic nerve stimulation. J Physiol. 2018 Jun 25. doi: 10.1113/JP276396. [Epub ahead of print] PubMed PMID: 29938794.

20: Dybkova N, Ahmad S, Pabel S, Tirilomis P, Hartmann N, Fischer TH, Bengel P, Tirilomis T, Ljubojevic S, Renner A, Gummert J, Ellenberger D, Wagner S, Frey N, Maier LS, Streckfuss-Boemeke K, Hasenfuss G, Sossalla S. Differential regulation of sodium channels as a novel proarrhythmic mechanism in the human failing heart. Cardiovasc Res. 2018 Jun 20. doi: 10.1093/cvr/cvy152. [Epub ahead of print] PubMed PMID: 29931291.